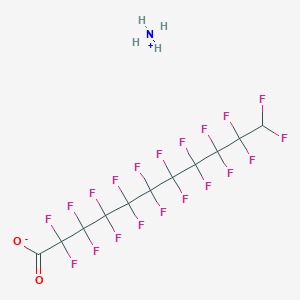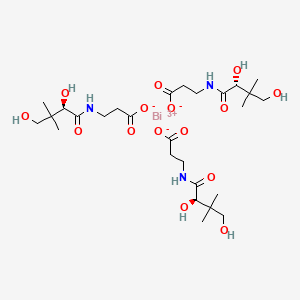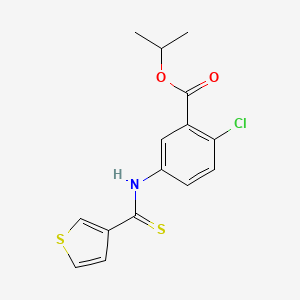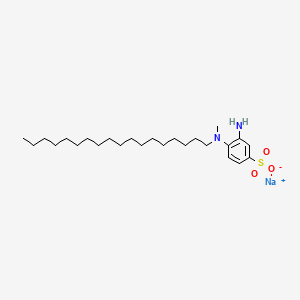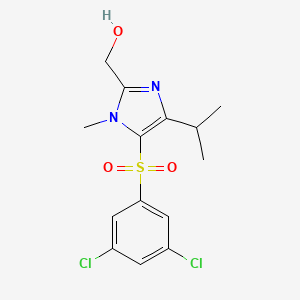
1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)sulfonyl)-1-methyl-4-(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)sulfonyl)-1-methyl-4-(1-methylethyl)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an imidazole ring, a methanol group, and a sulfonyl group attached to a dichlorophenyl moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for research and industrial purposes .
Métodos De Preparación
The synthesis of 1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)sulfonyl)-1-methyl-4-(1-methylethyl)- involves several steps, typically starting with the preparation of the imidazole ring. The synthetic route may include the following steps:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.
Introduction of the Methanol Group: The methanol group can be introduced via a nucleophilic substitution reaction.
Attachment of the Sulfonyl Group: The sulfonyl group is typically introduced through a sulfonation reaction using chlorosulfonic acid.
Addition of the Dichlorophenyl Moiety: This step involves the reaction of the intermediate compound with 3,5-dichlorobenzene under specific conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability .
Análisis De Reacciones Químicas
1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)sulfonyl)-1-methyl-4-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanol or sulfonyl groups can be replaced by other functional groups.
Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)sulfonyl)-1-methyl-4-(1-methylethyl)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: The compound has potential therapeutic applications, including its use as a precursor for drug development and as an active pharmaceutical ingredient in certain medications.
Mecanismo De Acción
The mechanism of action of 1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)sulfonyl)-1-methyl-4-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)sulfonyl)-1-methyl-4-(1-methylethyl)- can be compared with other similar compounds, such as:
1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)sulfonyl)-4-(1-methylethyl)-1-(4-pyridinylmethyl)-: This compound has a similar structure but includes a pyridinylmethyl group, which may impart different chemical properties and applications.
1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)sulfinyl)-4-(1-methylethyl)-1-((1-oxido-4-pyridinyl)methyl)-:
The uniqueness of 1H-Imidazole-2-methanol, 5-((3,5-dichlorophenyl)sulfonyl)-1-methyl-4-(1-methylethyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
178980-02-4 |
|---|---|
Fórmula molecular |
C14H16Cl2N2O3S |
Peso molecular |
363.3 g/mol |
Nombre IUPAC |
[5-(3,5-dichlorophenyl)sulfonyl-1-methyl-4-propan-2-ylimidazol-2-yl]methanol |
InChI |
InChI=1S/C14H16Cl2N2O3S/c1-8(2)13-14(18(3)12(7-19)17-13)22(20,21)11-5-9(15)4-10(16)6-11/h4-6,8,19H,7H2,1-3H3 |
Clave InChI |
LZPGWPLAVRGRNU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(N(C(=N1)CO)C)S(=O)(=O)C2=CC(=CC(=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




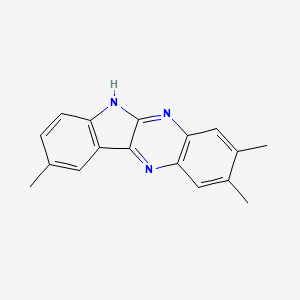

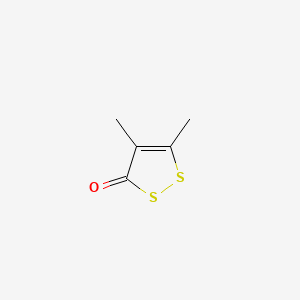


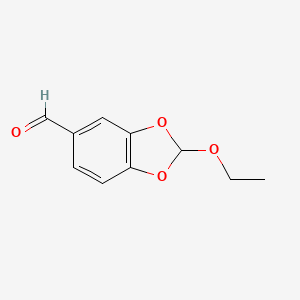
![23-oxa-9λ4,13λ4-dithiahexacyclo[14.7.0.02,10.03,8.011,15.017,22]tricosa-1(16),2(10),3,5,7,11,14,17,19,21-decaene 9,13-dioxide](/img/structure/B12683786.png)
